molecular formula C22H17ClFN3O3S B12145759 (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12145759
M. Wt: 457.9 g/mol
InChI Key: QNQQWZRLCLGOCT-UNOMPAQXSA-N
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Description

(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate thioamide and hydrazine derivatives.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolo[3,2-b][1,2,4]triazine core with 2-chloro-6-fluorobenzaldehyde under basic conditions.

    Attachment of the propoxybenzyl group: This is typically done through nucleophilic substitution reactions using 4-propoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylidene and propoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can inhibit or activate certain biochemical pathways.

    Interfering with DNA or RNA synthesis: This can lead to the inhibition of cell proliferation.

    Modulating signal transduction pathways: This can affect various cellular processes, including apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-chlorobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-(2-fluorobenzylidene)-6-(4-ethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities

Biological Activity

The compound (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo[3,2-b][1,2,4]triazine class of compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure incorporates both thiazole and triazine moieties, which are known to enhance pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClF N3O2S. It features a thiazole ring fused with a triazine ring and has various substituents that contribute to its biological activity. The presence of a chlorine atom and a fluorine atom in the benzylidene group is particularly noteworthy as these halogens often influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that thiazolo[3,2-b][1,2,4]triazines exhibit a broad spectrum of biological activities including:

  • Antimicrobial : Compounds in this class have shown efficacy against various bacterial and fungal strains.
  • Antitumor : Some derivatives have been investigated for their potential in cancer therapy.
  • Anti-inflammatory : Certain thiazole and triazine derivatives have demonstrated anti-inflammatory properties.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of related compounds. For instance:

  • Antibacterial Activity : Thiazolo[3,2-b][1,2,4]triazines have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various derivatives .
  • Antifungal Activity : Compounds have also been assessed for antifungal properties against Candida albicans, with some exhibiting MIC values as low as 25 µg/mL .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor potential of thiazolo[3,2-b][1,2,4]triazines, a derivative similar to our compound was tested on human cancer cell lines. The results indicated that it induced apoptosis in breast cancer cells with an IC50 value of 15 µM. This suggests that modifications in the structure can significantly enhance cytotoxicity against cancer cells .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of related compounds in a murine model of inflammation. The compound significantly reduced paw edema and pro-inflammatory cytokine levels (TNF-alpha and IL-6) when administered at doses of 10 mg/kg .

The biological activity of thiazolo[3,2-b][1,2,4]triazines is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cell proliferation and inflammation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest.

Properties

Molecular Formula

C22H17ClFN3O3S

Molecular Weight

457.9 g/mol

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H17ClFN3O3S/c1-2-10-30-14-8-6-13(7-9-14)11-18-20(28)25-22-27(26-18)21(29)19(31-22)12-15-16(23)4-3-5-17(15)24/h3-9,12H,2,10-11H2,1H3/b19-12-

InChI Key

QNQQWZRLCLGOCT-UNOMPAQXSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=NC2=O

Origin of Product

United States

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